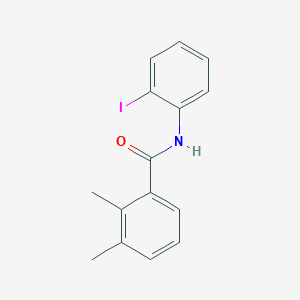
N-(4-cyanophenyl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of a cyanophenyl group attached to a butenamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3-methylbut-2-enamide typically involves the reaction of 4-cyanobenzylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanophenyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-3-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-cyanophenyl)thiourea
- N-(4-cyanophenyl)glycine
- N-(4-cyanophenyl)-N′-[(sodiosulfo)methyl]urea
Uniqueness
N-(4-cyanophenyl)-3-methylbut-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyanophenyl group and butenamide backbone allow for versatile chemical modifications, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C12H12N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
PQKHTCZTLPAWFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1=CC=C(C=C1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)
![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)




![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)

